molecular formula C16H11FN4O3 B3914877 N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide

N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide

Cat. No.: B3914877
M. Wt: 326.28 g/mol
InChI Key: XBGDCLOVCLDZQR-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole core through the reaction of an α, β-unsaturated ketone with hydrazine derivatives. This is followed by oxidative aromatization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields. The use of conventional heating methods is also common, particularly for the oxidative aromatization step . The process may be optimized to ensure high purity and yield, which are critical for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives for the formation of the pyrazole ring, oxidizing agents for aromatization, and nucleophiles for substitution reactions. Conditions such as microwave irradiation and conventional heating are often employed to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is unique due to its specific combination of a fluorophenyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O3/c17-12-5-1-10(2-6-12)14-9-15(20-19-14)18-16(22)11-3-7-13(8-4-11)21(23)24/h1-9H,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDCLOVCLDZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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